molecular formula C7H4BrFN2O3 B11857551 3-Bromo-5-fluoro-4-nitrobenzamide

3-Bromo-5-fluoro-4-nitrobenzamide

Cat. No.: B11857551
M. Wt: 263.02 g/mol
InChI Key: QQICEQSHIXMSND-UHFFFAOYSA-N
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Description

3-Bromo-5-fluoro-4-nitrobenzamide is an organic compound with the molecular formula C7H4BrFN2O3 It is a derivative of benzamide, characterized by the presence of bromine, fluorine, and nitro functional groups on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-fluoro-4-nitrobenzamide typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes:

    Bromination: The addition of a bromine atom to the benzene ring.

    Amidation: The conversion of the resulting compound to benzamide.

Each of these steps requires specific reaction conditions, such as the use of strong acids for nitration, bromine or bromine-containing reagents for bromination, and fluorinating agents for fluorination .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-fluoro-4-nitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 3-Bromo-5-fluoro-4-aminobenzamide .

Scientific Research Applications

3-Bromo-5-fluoro-4-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Bromo-5-fluoro-4-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The bromine and fluorine atoms may enhance the compound’s binding affinity to certain enzymes or receptors, influencing its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-4-fluoro-5-nitrobenzoic acid
  • 3-Bromo-4-fluoro-5-nitrobenzene
  • 3-Bromo-5-nitrobenzamide

Uniqueness

3-Bromo-5-fluoro-4-nitrobenzamide is unique due to the specific arrangement of bromine, fluorine, and nitro groups on the benzene ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C7H4BrFN2O3

Molecular Weight

263.02 g/mol

IUPAC Name

3-bromo-5-fluoro-4-nitrobenzamide

InChI

InChI=1S/C7H4BrFN2O3/c8-4-1-3(7(10)12)2-5(9)6(4)11(13)14/h1-2H,(H2,10,12)

InChI Key

QQICEQSHIXMSND-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)[N+](=O)[O-])Br)C(=O)N

Origin of Product

United States

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